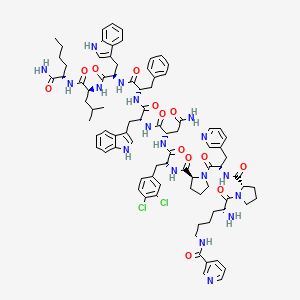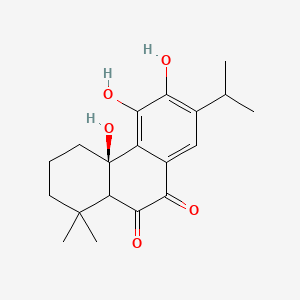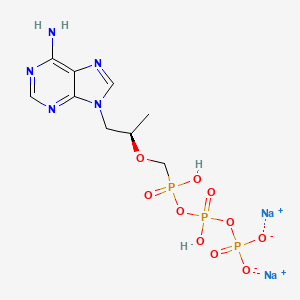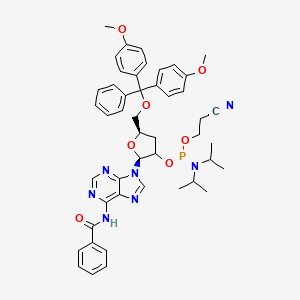![molecular formula C10H14N6O4 B12390324 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a purine nucleoside analog. These compounds are known for their broad-spectrum antitumor activity, targeting inert lymphatic system malignancies. The anticancer mechanism of these compounds relies on inhibiting DNA synthesis and inducing apoptosis .
Métodos De Preparación
The synthesis of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of a pyrazolo[3,4-d]pyrimidine derivative with a ribofuranosyl donor under acidic conditions. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity .
Análisis De Reacciones Químicas
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.
Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and ribose
Aplicaciones Científicas De Investigación
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair mechanisms.
Medicine: It is investigated for its potential as an anticancer agent, particularly in targeting lymphatic system malignancies.
Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, causing DNA strand breaks and triggering apoptosis. The compound targets key enzymes involved in DNA replication and repair, disrupting the cell cycle and leading to cell death .
Comparación Con Compuestos Similares
1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structure and mechanism of action. Similar compounds include:
4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Another purine nucleoside analog with broad-spectrum antitumor activity.
6-Amino-3-furan-2-yl-4-methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, targeting inert lymphatic system malignancies.
These compounds share similar mechanisms of action but differ in their specific substituents and resulting biological activities.
Propiedades
Fórmula molecular |
C10H14N6O4 |
|---|---|
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15)/t4-,5?,6+,9-/m1/s1 |
Clave InChI |
VUGJUCUXLQLLOT-MXGYTTIWSA-N |
SMILES isomérico |
C1=NN(C2=NC(=NC(=C21)N)N)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canónico |
C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)

